molecular formula C12H11ClFN3 B1486859 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine CAS No. 1042512-16-2

6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine

Cat. No. B1486859
CAS RN: 1042512-16-2
M. Wt: 251.69 g/mol
InChI Key: XUYOKRYZNAJWSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-chloro-N-(4-fluorophenethyl)pyridazin-3-amine is 1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyridazino[3,4-b][1,5]Benzodiazepin-5-Ones : A study discussed the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine-4-carboxylic acid chloride, leading to compounds structurally related to nevirapine. These compounds were evaluated as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase. The study explored how different substituents affected the compounds' inhibitory potency (Heinisch et al., 1996).

Chemical Synthesis and Drug Discovery Applications

  • Polysubstituted Pyridazinones : Research detailed the use of pyridazinones as scaffolds for synthesizing various disubstituted and ring-fused pyridazinone systems via sequential nucleophilic aromatic substitution processes. This methodology has potential applications in drug discovery, offering a pathway to polyfunctional systems (Pattison et al., 2009).

Novel Compound Synthesis

  • Novel Pyridazinones : Another study introduced a series of novel 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones, synthesized via condensation and further reactions to produce 3-chloro derivatives and 3-aminoaryl pyridazines. These compounds, however, showed limited antimicrobial activities (Alonazy et al., 2009).

Herbicide Action Mechanism

  • Pyridazinone Herbicides : A study on the modes of action of pyridazinone herbicides found that these compounds inhibit the Hill reaction and photosynthesis in barley, accounting for the phytotoxicity of specific pyridazinones like pyrazon. This research contributes to understanding the biochemical basis of the effectiveness of pyridazinone herbicides and their potential development (Hilton et al., 1969).

properties

IUPAC Name

6-chloro-N-[2-(4-fluorophenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-11-5-6-12(17-16-11)15-8-7-9-1-3-10(14)4-2-9/h1-6H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYOKRYZNAJWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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